
5-Chloro-2-hydroxy-3-methoxybenzaldehyde
概要
説明
5-Chloro-2-hydroxy-3-methoxybenzaldehyde is a chemical compound with the molecular formula CH3OC6H2Cl(OH)CHO . It has a molecular weight of 186.59 . This compound is typically in solid form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string [H]C(=O)c1cc(Cl)cc(OC)c1O . The InChI representation is 1S/C8H7ClO3/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-4,11H,1H3 .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a density of 1.4±0.1 g/cm , a boiling point of 268.0±35.0 °C at 760 mmHg , and a flash point of 115.9±25.9 °C . Its water solubility at 25 deg C is 392.3 mg/L .科学的研究の応用
Synthesis and Antioxidant Activity
5-Chloro-2-hydroxy-3-methoxybenzaldehyde has been utilized in the synthesis of chalcone derivatives and their subsequent evaluation for antioxidant activity. This process involved the transformation of vanillin into chlorinated and brominated benzaldehydes, which were then used to create chalcone compounds. The antioxidant activities of these synthesized compounds were tested using the DPPH method, highlighting their potential in antioxidant applications (Rijal, Haryadi, & Anwar, 2022).
Solubility and Activity Coefficients
Research on the solubility of this compound in water across a range of temperatures (280 to 363 K) offers valuable insights into its physical properties. This study utilized high-performance liquid chromatography (HPLC) and total organic carbon (TOC) techniques, providing essential data for various scientific applications, particularly in understanding its behavior in aqueous solutions (Larachi, Leroux, Hamoudi, Bernis, & Sayari, 2000).
Chemical Degradation Products of Lignin and Humic Substances
In the context of understanding the chemical degradation products of lignin and humic substances, the synthesis and structural analysis of chlorinated vanillins, includingthis compound, have been conducted. The purity and structures of these compounds were examined using gas chromatography and mass spectrometry, contributing to the broader understanding of lignin degradation and its implications in environmental science (Hyötyläinen & Knuutinen, 1993).
Synthesis and Characterization in Metal Ion Binding
This compound has been used in the synthesis of Schiff bases derived from crown ethers and their subsequent characterization. These synthesized compounds have been evaluated for their metal ion binding properties, showcasing the potential of this compound in the field of coordination chemistry and its application in developing novel metal ion sensors or catalysts (Güler, Hayvalı, Dal, & Hökelek, 2012).
In vitro DNA Binding and Antitumor Activities
Thiscompound has been involved in the synthesis of dioxomolybdenum(VI) complexes by reacting with thiosemicarbazone ligands. The study explored the binding properties of these complexes with calf thymus DNA and evaluated their potential in cleaving plasmid DNA. Additionally, the antitumor activities of these complexes were investigated against human colorectal cell lines, indicating the compound's relevance in medicinal chemistry and cancer research (Hussein, Guan, Haque, Ahamed, & Majid, 2015).
Spectroscopic Studies and Structural Characterization
The compound has been synthesized and characterized using a range of spectroscopic techniques, such as MS, IR, NMR, and UV-visible spectroscopy. The structural details of the compound were determined through X-ray crystallography, contributing to the understanding of its physical and chemical properties. These studies are crucial in the field of molecular spectroscopy and crystallography (Özay, Yıldız, Ünver, & Durlu, 2013).
Nonlinear Optical Material and Thermal Characterization
Research has been conducted on the synthesis of 2-hydroxy-3-methoxybenzaldehyde semicarbazone from this compound. The synthesized compound was studied for its nonlinear optical properties and thermal behavior, indicating the potential application of this compound in the field of materials science, particularly in the development of new nonlinear optical materials (Binil, Anoop, Suma, & Sudarsanakumar, 2013).
Safety and Hazards
作用機序
Target of Action
It’s known that similar compounds can have acaricidal activity against certain species .
Mode of Action
Based on its structure, it may react via nucleophilic substitution pathways .
Pharmacokinetics
Its lipophilicity and water solubility could influence its bioavailability .
Result of Action
Similar compounds have been used to synthesize radiolabeling precursors .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other reactive species in the environment could potentially affect its reactivity .
特性
IUPAC Name |
5-chloro-2-hydroxy-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKYPMGTDHNSRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408848 | |
| Record name | 5-Chloro-2-hydroxy-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7740-05-8 | |
| Record name | 5-Chloro-2-hydroxy-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-2-hydroxy-3-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 5-chloro-2-hydroxy-3-methoxybenzaldehyde revealed by spectroscopic analyses?
A1: The study utilizes a combination of spectroscopic techniques, including FT-IR, FT-Raman, UV-Vis, and NMR, to elucidate the structural characteristics of this compound []. These analyses confirm the presence of key functional groups, such as the aldehyde, hydroxyl, and methoxy groups, within the molecule. Additionally, the spectroscopic data provide insights into the vibrational frequencies and electronic transitions associated with these functional groups, contributing to a comprehensive understanding of the molecule's structure.
Q2: How does computational chemistry contribute to understanding the potential antitumor activity of this compound?
A2: The research employs computational methods, including Density Functional Theory (DFT), Molecular Electrostatic Potential (MESP), Natural Bond Orbital (NBO), and others, to investigate the potential antitumor mechanism of this compound []. These computational studies can provide valuable insights into the molecule's electronic properties, reactivity, and potential interactions with biological targets, aiding in the understanding of its antitumor activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

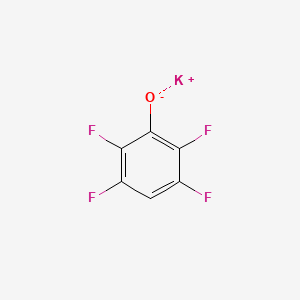

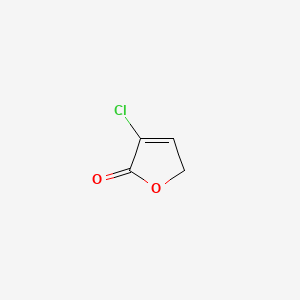

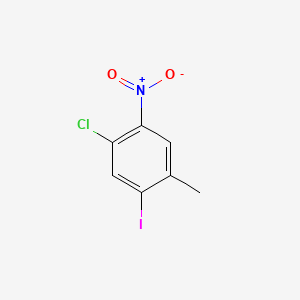
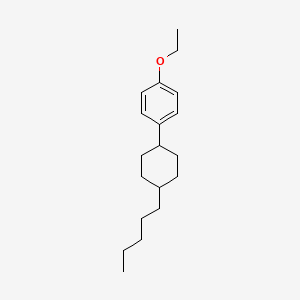
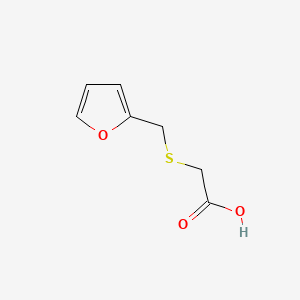
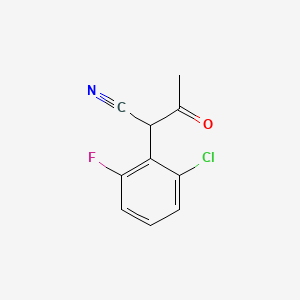
![2-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B1352133.png)
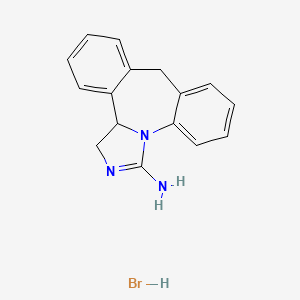
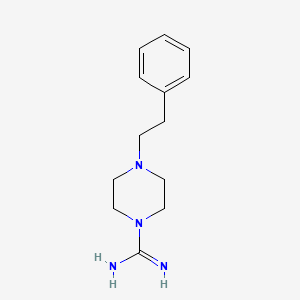
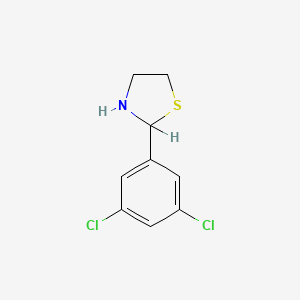
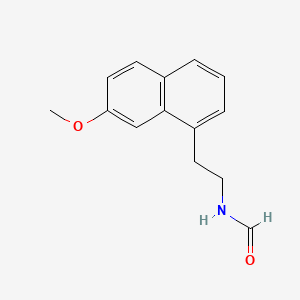
![3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1352142.png)